![molecular formula C11H11F3O3 B12594918 3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one CAS No. 645389-28-2](/img/structure/B12594918.png)
3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one is an organic compound characterized by the presence of both hydroxyl and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylated aromatic compounds and dihydroxybutanone derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets. The hydroxyl groups may participate in hydrogen bonding, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-propanone
- 4-(Trifluoromethyl)benzylamine
Uniqueness
3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and stability.
Properties
CAS No. |
645389-28-2 |
|---|---|
Molecular Formula |
C11H11F3O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3,4-dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O3/c1-6(15)9(16)10(17)7-3-2-4-8(5-7)11(12,13)14/h2-5,9-10,16-17H,1H3 |
InChI Key |
FLRXNRUXWPIRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC(=CC=C1)C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
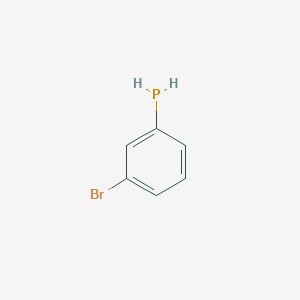
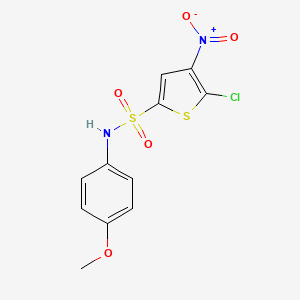

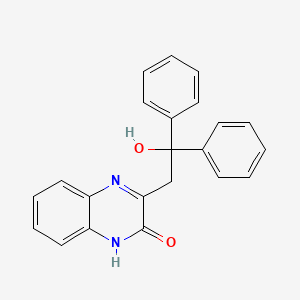
![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
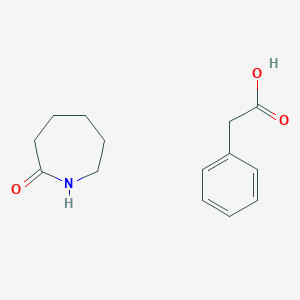
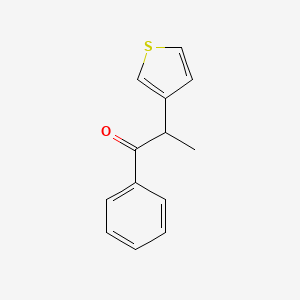
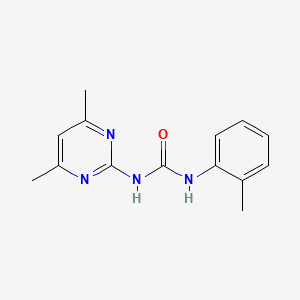
![4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)

![1,2-Ethanediamine, N-[(methoxydimethylsilyl)methyl]-](/img/structure/B12594941.png)
